molecular formula C16H27N3S B11808727 1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-4-ethylpiperazine

1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-4-ethylpiperazine

Cat. No.: B11808727
M. Wt: 293.5 g/mol
InChI Key: KQZREYMTCOMQMF-UHFFFAOYSA-N
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Description

1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-4-ethylpiperazine is a complex organic compound featuring a piperazine ring substituted with a pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-4-ethylpiperazine typically involves multi-step organic reactions. One common route includes:

    Formation of the pyridine derivative: Starting with a pyridine precursor, tert-butylthio and methyl groups are introduced through substitution reactions.

    Piperazine ring formation: The pyridine derivative is then reacted with ethyl-substituted piperazine under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Catalytic processes: Utilizing catalysts to enhance reaction rates and yields.

    Flow chemistry: Employing continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-4-ethylpiperazine undergoes various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the pyridine ring can lead to dihydropyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Alkyl halides or amines for substitution reactions.

Major Products

    Sulfoxides and sulfones: From oxidation of the tert-butylthio group.

    Dihydropyridine derivatives: From reduction of the pyridine ring.

    Substituted piperazines: From nucleophilic substitution reactions.

Scientific Research Applications

1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-4-ethylpiperazine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-4-ethylpiperazine involves:

    Molecular targets: Binding to specific receptors or enzymes, modulating their activity.

    Pathways: Influencing biochemical pathways related to its target, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-4-methylpiperazine: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.

    1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-4-phenylpiperazine: Contains a phenyl group on the piperazine ring.

Uniqueness

1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-4-ethylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H27N3S

Molecular Weight

293.5 g/mol

IUPAC Name

1-(5-tert-butylsulfanyl-6-methylpyridin-2-yl)-4-ethylpiperazine

InChI

InChI=1S/C16H27N3S/c1-6-18-9-11-19(12-10-18)15-8-7-14(13(2)17-15)20-16(3,4)5/h7-8H,6,9-12H2,1-5H3

InChI Key

KQZREYMTCOMQMF-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=C(C=C2)SC(C)(C)C)C

Origin of Product

United States

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